Intramolecular Cyclization Rate (krel): 10-Carbon Tether Suppresses Macrocycle Formation by 8 Orders of Magnitude Relative to the 6-Carbon Analog
The relative rate constant (krel) for intramolecular SN2 cyclization of the free ω-bromoalkylamine series reveals an extreme dependence on chain length. The ten-carbon homolog (n=10) exhibits krel = 1.0 × 10^-8, compared to krel = 1.7 for the six-carbon chain (n=6) and krel = 1.0 × 10^-5 for the twelve-carbon chain (n=12) in the same experimental system [1]. This 1.7 × 10^8-fold reduction relative to the C6 analog confirms that the C10 chain resides in the 'medium-sized ring' penalty zone, where transannular strain and entropic factors conspire to render intramolecular N-alkylation kinetically negligible under standard bioconjugation conditions. In contrast, the C6 compound rapidly cyclizes to a six-membered ring, representing a major competing side reaction that depletes the active nucleophile during PROTAC assembly.
| Evidence Dimension | Intramolecular cyclization rate constant (krel) for ω-bromoalkylamines |
|---|---|
| Target Compound Data | krel (n=10) = 0.00000001 (1.0 × 10^-8) |
| Comparator Or Baseline | 6-Bromo-1-hexylamine, n=6: krel = 1.7; 12-Bromo-1-aminododecane, n=12: krel = 0.00001 (1.0 × 10^-5); 5-Bromopentylamine, n=5: krel = 100 |
| Quantified Difference | 10-C vs 6-C: 1.7 × 10^8-fold slower; 10-C vs 12-C: 1 × 10^3-fold slower; 10-C vs 5-C: 1 × 10^10-fold slower |
| Conditions | Series of ω-bromoalkylamines; cyclization to azacycloalkanes; krel values normalized (k5=100); 5-, 6-, and 7-membered rings formed cleanly; 8-13 membered rings exhibit transannular strain penalty |
Why This Matters
A slower cyclization rate ensures the terminal bromine remains available for intermolecular conjugation during PROTAC synthesis, preventing the yield losses and purification challenges that plague shorter-chain analogs.
- [1] Wikipedia contributors. Intramolecular reaction – Relative rates table for ω-bromoalkylamine cyclization. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Intramolecular_reaction (accessed 2025-04-26). View Source
